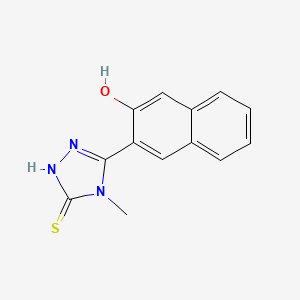

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with 2-hydroxy-3-hydroxymethyl-5-methylbenzaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The naphthyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl and triazole rings.

Applications De Recherche Scientifique

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

Medicine: Research is ongoing into its potential as an antimicrobial and antifungal agent.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can be used in bioimaging and sensing applications . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-2-naphthoic acid: This compound shares the naphthyl group and hydroxyl functionality but lacks the triazole and thione groups.

3-Hydroxy-2-naphthyl hydroxamic acid: Similar in structure but contains a hydroxamic acid group instead of the triazole-thione moiety.

Homocalix[n]naphthalenes: These compounds have a similar naphthyl backbone but differ in their macrocyclic structure and functional groups.

Uniqueness

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a naphthyl group, a triazole ring, and a thione group

Activité Biologique

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 312523-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring fused with a naphthyl group and a thione functional group. Its molecular formula is C13H11N3OS, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with appropriate aldehydes under basic conditions. The reaction conditions are crucial for achieving high yields and purity levels.

Anticancer Properties

Research has demonstrated that derivatives of triazole-thiones exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines including melanoma and breast cancer cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-(3-hydroxy-2-naphthyl)-4-methyl... | MDA-MB-231 (Breast Cancer) | >100 | High |

| Similar Triazole Derivative | IGR39 (Melanoma) | <50 | Very High |

| Another Derivative | Panc-1 (Pancreatic) | >100 | Moderate |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents . The thione group is believed to play a critical role in this activity by interacting with microbial enzymes.

The biological activity of this compound is thought to involve several mechanisms:

- Metal Ion Chelation : The compound can chelate metal ions, which may enhance its bioactivity by stabilizing reactive intermediates.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study examining the effects of triazole derivatives on cancer cells reported that compounds bearing the triazole-thione moiety displayed enhanced cytotoxicity compared to their non-thione counterparts . The study utilized MTT assays to measure cell viability and found that certain derivatives had IC50 values significantly lower than 100 µM against aggressive cancer cell lines.

Propriétés

IUPAC Name |

3-(3-hydroxynaphthalen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-12(14-15-13(16)18)10-6-8-4-2-3-5-9(8)7-11(10)17/h2-7,17H,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDRBEGHEMXEBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.